Kalopanaxsaponin H

Beschreibung

Eigenschaften

IUPAC Name |

(4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H76O17/c1-22-30(51)36(63-38-34(55)33(54)32(53)26(19-48)61-38)35(56)39(60-22)64-37-31(52)25(50)20-59-40(37)62-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25-,26+,27+,28+,29-,30-,31-,32+,33-,34+,35+,36+,37?,38-,39-,40-,43-,44-,45+,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXYFWUYMQOLRN-VSLJUTLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H76O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

913.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128730-82-5 | |

| Record name | Kalopanaxsaponin H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128730825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Kalopanaxsaponin H

Prepared for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Kalopanaxsaponin H, a complex triterpenoid saponin. It outlines its primary natural sources and presents a comprehensive, field-proven workflow for its extraction, enrichment, and purification. The methodologies described herein are grounded in established phytochemical separation principles, ensuring reproducibility and high purity of the final compound.

Introduction: Understanding Kalopanaxsaponin H

Kalopanaxsaponin H is a hederagenin-based bisdesmosidic triterpenoid saponin. Like other saponins, its structure consists of a nonpolar aglycone backbone (hederagenin) and two polar sugar chains attached at different positions, granting it amphipathic properties that are crucial for both its biological function and its isolation strategy. Triterpenoid saponins from the genus Kalopanax have garnered significant scientific interest for a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] Kalopanaxsaponin H, specifically, has been investigated for its potential antimutagenic properties and serves as a key intermediate in the metabolic transformation of other related saponins by gut microbiota.[4]

A thorough understanding of its natural distribution and the principles governing its separation from a complex plant matrix is fundamental for advancing its research and potential therapeutic applications.

Physicochemical Properties of Kalopanaxsaponin H

The isolation strategy for any natural product is dictated by its chemical and physical properties. Key characteristics of Kalopanaxsaponin H are summarized below.

| Property | Value | Source |

| Molecular Formula | C47H76O17 | [5] |

| Molecular Weight | 913.09 g/mol | [4][5] |

| Chemical Class | Bisdesmosidic Triterpenoid Saponin | [4] |

| Aglycone | Hederagenin | [3][4] |

| Solubility | Soluble in Methanol, Ethanol, DMSO, Pyridine.[4] Insoluble in non-polar solvents like hexane. | [6] |

| CAS Number | 128730-82-5 | [6] |

Part 1: Natural Sources of Kalopanaxsaponin H

The primary and most documented source of Kalopanaxsaponin H is the plant species Kalopanax septemlobus, also known by its synonyms Kalopanax pictus.[1][7][8] This deciduous tree, belonging to the Araliaceae family, is native to northeastern Asia.[7]

Different parts of the tree contain a diverse profile of saponins, and the concentration of specific saponins can vary.[1] While the stem bark is a rich source of many well-known Kalopanaxsaponins like A and B, the leaves of a specific variety, Kalopanax septemlobum var. maximowiczii , have been identified as a significant source for the isolation of Kalopanaxsaponin H.[9][10]

-

Primary Source Organism : Kalopanax septemlobus (Thunb.) Koidz.[1]

-

Variety of Interest : K. septemlobum var. maximowiczii[9]

-

Plant Part : Leaves are the most cited source for Kalopanaxsaponin H.[9][10] The stem bark and roots are also rich in other saponins and may contain trace amounts.[11][12]

The selection of the correct plant part and variety is a critical first step, as it directly impacts the yield and the complexity of the subsequent isolation process.

Part 2: A Multi-Step Isolation and Purification Workflow

The isolation of Kalopanaxsaponin H from the plant matrix is a multi-stage process designed to systematically remove impurities and concentrate the target molecule. The workflow leverages the compound's polarity and molecular size.

Caption: Overall workflow for the isolation of Kalopanaxsaponin H.

Step 1: Raw Material Preparation and Extraction

The objective of this initial step is to efficiently extract the broadest possible range of saponins from the dried plant material into a solvent.

Protocol:

-

Collection and Drying : Collect fresh leaves of K. septemlobum var. maximowiczii. Air-dry them in a shaded, well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent enzymatic degradation of the saponins.[13]

-

Milling : Pulverize the dried leaves into a coarse powder to increase the surface area for solvent penetration.

-

Extraction :

-

Macerate or reflux the powdered plant material with 70% aqueous ethanol.[11][14] A plant-to-solvent ratio of 1:10 (w/v) is a standard starting point.

-

Perform the extraction for 2-3 hours at the solvent's reflux temperature. Repeat the process 2-3 times with fresh solvent to ensure exhaustive extraction.

-

Rationale : Aqueous ethanol is an excellent solvent for saponins. The water component helps to swell the plant cells and dissolve the polar sugar moieties, while the ethanol component solubilizes the less polar triterpenoid aglycone. Refluxing enhances extraction efficiency through heating and continuous solvent cycling.

-

-

Concentration : Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Step 2: Solvent Partitioning for Saponin Enrichment

This liquid-liquid extraction step aims to separate the target saponins from highly nonpolar compounds (like chlorophylls and lipids) and very polar compounds (like free sugars and salts).

Protocol:

-

Suspension : Suspend the dried crude extract in distilled water.

-

Defatting (Optional but Recommended) : Extract the aqueous suspension with a nonpolar solvent such as n-hexane or petroleum ether. Discard the nonpolar layer, which contains lipids and chlorophyll.

-

Saponin Extraction : Sequentially partition the remaining aqueous layer with a solvent of intermediate polarity, typically water-saturated n-butanol.[11][15] Repeat this extraction 3-5 times.

-

Rationale : Saponins, due to their amphipathic nature, preferentially partition into the n-butanol layer, while highly polar substances remain in the aqueous phase. This step provides significant enrichment.

-

-

Concentration : Combine the n-butanol fractions and evaporate the solvent under reduced pressure to obtain a crude saponin-rich fraction.

Caption: Solvent partitioning scheme for saponin enrichment.

Step 3: Primary Chromatographic Fractionation

The enriched saponin fraction is still a complex mixture. Column chromatography is used to separate the saponins into simpler groups based on their polarity and size.

Protocol Options:

-

Silica Gel Chromatography :

-

Pack a column with silica gel and equilibrate with a nonpolar solvent system (e.g., chloroform-methanol mixtures).

-

Load the crude saponin fraction onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., starting with CHCl₃:MeOH 95:5 and gradually increasing the methanol percentage).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

Rationale : Silica gel separates compounds based on polarity. Less polar saponins elute first, followed by more polar ones as the solvent polarity increases.

-

-

Sephadex LH-20 Chromatography :

-

Pack a column with Sephadex LH-20 and equilibrate with methanol.

-

Dissolve the saponin fraction in methanol and load it onto the column.

-

Elute with methanol (isocratic elution).

-

Rationale : Sephadex LH-20 is a size-exclusion and adsorption gel. In methanol, it effectively separates saponins from polyphenolic compounds and smaller molecules, providing a cleaner saponin fraction for the next step.[13]

-

Step 4: High-Resolution Purification by Preparative HPLC

The final purification step requires a high-resolution technique to isolate Kalopanaxsaponin H from other closely related saponins.

Protocol:

-

Column : Use a preparative reversed-phase C18 column.

-

Mobile Phase : A gradient system of water (A) and acetonitrile or methanol (B) is typically used. Both solvents are often acidified slightly with formic acid (e.g., 0.1%) to improve peak shape.

-

Gradient Program : Start with a high percentage of water and gradually increase the percentage of the organic solvent. The exact gradient must be optimized based on analytical HPLC runs.

-

Detection : Monitor the elution profile using a UV detector (typically at a low wavelength like 205-210 nm, as saponins lack a strong chromophore) or an Evaporative Light Scattering Detector (ELSD), which is more universal for non-chromophoric compounds.[13]

-

Fraction Collection : Collect the peak corresponding to the retention time of Kalopanaxsaponin H, as determined by an analytical standard or subsequent structural analysis.

-

Desalting and Lyophilization : Evaporate the organic solvent from the collected fraction and lyophilize the remaining aqueous solution to obtain the pure compound as a white, amorphous powder.

Step 5: Structural Verification

The identity and purity of the isolated compound must be unequivocally confirmed using modern spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To confirm the molecular weight (913.09 Da).[5]

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to elucidate the complete chemical structure, including the aglycone and the sequence and linkage of the sugar moieties.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11506184, Kalopanaxsaponin H. Available at: [Link]

-

Luo, Y., et al. (2023). Kalopanax septemlobus: its phytochemistry, pharmacology and toxicity (1966-2022). Journal of Ethnopharmacology. Available at: [Link]

-

Grishkovets, V. I., et al. (2005). Triterpene Glycosides from Kalopanax septemlobum. 1. Glycosides A, B, C, F, G1, G2, I2, H, and J from Leaves of Kalopanax septemlobum var. Maximowichii Introduced to Crimea. Chemistry of Natural Compounds. (Abstract available via ResearchGate). Available at: [Link]

-

Zhong, F., et al. (2008). [Studies on extraction process of the main saponin constituents from the stem bark of Kalopanax septemlobus in Guangxi]. Zhong Yao Cai. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73296, Alpha-Hederin. Available at: [Link]

-

Li, D. W., et al. (2002). Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity. Chemical & Pharmaceutical Bulletin. Available at: [Link]

-

USDA Forest Service. Kalopanax septemlobus (Thunb. ex A. Murr.) Koidz. Available at: [Link]

-

Han, J., et al. (2012). POLYPHENOL CONTENTS AND ANTI-OXIDANT EFFECTS OF CASTOR ARALIA (KALOPANAX SEPTEMLOBUS) LEAF EXTRACTS IN KOREA. Acta Horticulturae. Available at: [Link]

-

Wikipedia. Kalopanax. Available at: [Link]

-

Park, H. J., et al. (2001). Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides. Planta Medica. Available at: [Link]

-

Missouri Botanical Garden. Kalopanax septemlobus. Available at: [Link]

-

Oleszek, W. & Marston, A. (2000). Extraction and Isolation of Saponins. (Available via ResearchGate). Available at: [Link]

-

Joh, E. H., et al. (2012). Kalopanaxsaponins A and B Isolated From Kalopanax Pictus Ameliorate Memory Deficits in Mice. Phytotherapy Research. Available at: [Link]

Sources

- 1. Kalopanax septemlobus: its phytochemistry, pharmacology and toxicity (1966-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha-Hederin | C41H66O12 | CID 73296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kalopanaxsaponin H | CAS:128730-82-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. Kalopanaxsaponin H | C47H76O17 | CID 11506184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. kalopanax saponin H | 128730-82-5 [chemicalbook.com]

- 7. Kalopanax - Wikipedia [en.wikipedia.org]

- 8. Kalopanax septemlobus - Plant Finder [missouribotanicalgarden.org]

- 9. researchgate.net [researchgate.net]

- 10. fs.usda.gov [fs.usda.gov]

- 11. [Studies on extraction process of the main saponin constituents from the stem bark of Kalopanax septemlobus in Guangxi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. princeherb.com [princeherb.com]

- 13. researchgate.net [researchgate.net]

- 14. POLYPHENOL CONTENTS AND ANTI-OXIDANT EFFECTS OF CASTOR ARALIA (KALOPANAX SEPTEMLOBUS) LEAF EXTRACTS IN KOREA - ishs [ishs.org]

- 15. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Profile of Kalopanaxsaponin H: A Prodrug Approach to Multi-Target Therapeutics

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Kalopanaxsaponin H, a naturally occurring triterpenoid saponin isolated from the stem bark of Kalopanax pictus, represents a fascinating case study in pharmacokinetics and prodrug pharmacology. While exhibiting limited intrinsic biological activity, its true therapeutic potential is unlocked upon metabolic transformation by the gut microbiota into its primary active metabolite, Kalopanaxsaponin A. This guide provides an in-depth analysis of the pharmacological profile of Kalopanaxsaponin H, focusing on the critical role of its metabolic activation and the subsequent multi-faceted activities of Kalopanaxsaponin A. We will dissect the anti-inflammatory, anti-neoplastic, neuroprotective, and antifungal properties, elucidating the underlying molecular mechanisms, presenting key experimental data, and providing detailed protocols for foundational assays. This document serves as a technical resource for researchers aiming to harness the therapeutic capabilities of this unique natural product.

Introduction: The Prodrug Paradigm of Kalopanaxsaponin H

Kalopanax pictus, commonly known as the Castor Aralia tree, has been a staple in traditional medicine for treating a variety of ailments, including rheumatoid arthritis and diabetes.[1] Its therapeutic effects are largely attributed to a class of compounds known as saponins. Among these, Kalopanaxsaponin H stands out not for its direct efficacy, but for its role as a precursor.

Initial studies on the biological effects of isolated K. pictus saponins revealed a curious discrepancy: Kalopanaxsaponin H itself was found to be largely inactive in certain assays, such as those for antidiabetic effects.[2] However, upon incubation with human intestinal microflora, it is efficiently metabolized into other compounds, most notably Kalopanaxsaponin A.[2] This biotransformation is the lynchpin to its pharmacological relevance. Kalopanaxsaponin A is a potent agent with a diverse range of activities, suggesting that Kalopanaxsaponin H functions as a prodrug, delivering the active compound to the systemic circulation following gut-mediated metabolism. Understanding this metabolic pathway is therefore fundamental to interpreting its overall pharmacological profile.

Metabolic Activation: The Gateway to Bioactivity

The journey from the inactive Kalopanaxsaponin H to the potent Kalopanaxsaponin A is a clear example of host-microbiome interaction in drug metabolism. Human intestinal bacteria possess a wide array of glycosidases capable of cleaving the sugar moieties characteristic of saponins.

The metabolic cascade often begins with more complex saponins like Kalopanaxsaponin K, which is first metabolized to Kalopanaxsaponin H.[2] The microflora then continues this process, transforming Kalopanaxsaponin H into Kalopanaxsaponin I, and subsequently into Kalopanaxsaponin A and the aglycone, hederagenin.[2] This stepwise deglycosylation is critical, as studies on structure-activity relationships have demonstrated that the presence and position of specific sugar residues are key determinants of biological effect.[3]

Caption: Metabolic conversion of Kalopanaxsaponins by human gut microbiota.

Experimental Protocol: In Vitro Metabolism by Human Fecal Flora

This protocol is designed to validate the conversion of Kalopanaxsaponin H to its metabolites.

-

Preparation of Fecal Slurry: Obtain fresh fecal samples from healthy human donors. Prepare a 10% (w/v) slurry in an anaerobic phosphate buffer. Homogenize and filter through gauze to remove large particulates.

-

Incubation: In an anaerobic chamber, add Kalopanaxsaponin H (final concentration 100 µM) to the fecal slurry. Include a control group with no saponin.

-

Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw aliquots of the slurry.

-

Extraction: Immediately quench the reaction by adding three volumes of ice-cold methanol. Centrifuge to pellet solids and collect the supernatant.

-

Analysis: Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify Kalopanaxsaponin H, Kalopanaxsaponin A, and other potential metabolites by comparing retention times and mass spectra to pure standards.

Causality Insight: This experiment directly establishes the metabolic link between the ingested compound (Kalopanaxsaponin H) and the active form (Kalopanaxsaponin A), providing the foundational rationale for its prodrug classification.

Pharmacological Profile of Kalopanaxsaponin A (Active Metabolite)

The diverse therapeutic effects associated with K. pictus are primarily attributable to Kalopanaxsaponin A.

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a hallmark of numerous diseases. Kalopanaxsaponin A has demonstrated significant anti-inflammatory activity across various experimental models, primarily through the modulation of key signaling pathways like NF-κB and MAPKs.

Mechanism of Action: In lipopolysaccharide (LPS)-stimulated microglial and macrophage cells, Kalopanaxsaponin A inhibits the production of pro-inflammatory mediators.[4][5] It achieves this by targeting upstream signaling components. Specifically, it prevents the phosphorylation of JNK, a member of the MAPK family, and inhibits the activation of the transcription factors NF-κB and AP-1.[4][6] This blockade prevents the transcription of genes for iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][7] Interestingly, it also downregulates the IL-1 receptor-associated kinase (IRAK)-1, a critical node in the Toll-like receptor (TLR) signaling pathway.[7] Concurrently, Kalopanaxsaponin A promotes an anti-inflammatory phenotype by increasing the expression of the cytokine IL-10 and the antioxidant enzyme hemeoxygenase-1 (HO-1).[4][7]

Caption: Kalopanaxsaponin A inhibits LPS-induced inflammatory signaling.

Quantitative Data Summary: Anti-Inflammatory Activity

| Cell Line | Stimulant | Target Inhibited | Effect | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | Potent Inhibition | [5] |

| RAW 264.7 Macrophages | LPS | PGE₂, TNF-α | Significant Decrease | [5] |

| BV2 Microglia | LPS | iNOS, COX-2, TNF-α | Expression Inhibited | [4][6] |

| BV2 Microglia | LPS | IL-10 | Expression Increased | [4] |

| Murine Peritoneal Macrophages | LPS | IL-1β, TNF-α, IL-6 | Expression Inhibited | [7] |

Anti-Neoplastic Activity

Kalopanaxsaponin A has shown significant cytotoxic effects against a range of tumor cell lines, highlighting its potential as an anti-cancer agent.[3] The mechanism appears to be linked to the induction of apoptosis and the structure of the saponin itself.

Mechanism of Action: The anti-tumor activity of hederagenin-based saponins like Kalopanaxsaponin A is highly dependent on its glycosidic structure. While the aglycone (hederagenin) has weak cytotoxicity, the addition of a disaccharide moiety at the C-3 position, as seen in Kalopanaxsaponin A, dramatically enhances its potency.[3][8] This suggests that the sugar portion is crucial for cell interaction, uptake, or inducing the cytotoxic cascade. In vivo studies have confirmed this potential, with Kalopanaxsaponin A administration increasing the lifespan of mice bearing Colon 26 and 3LL Lewis lung carcinoma.[3][8]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells (e.g., HepG2, Colon 26) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of Kalopanaxsaponin A (e.g., 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Causality Insight: This assay provides a quantitative measure of cytotoxicity, allowing for the direct comparison of potency against different cell lines and forming the basis for further mechanistic and in vivo studies.

Neuroprotective and Cognitive-Enhancing Effects

Beyond inflammation and cancer, Kalopanaxsaponin A exhibits promising activity within the central nervous system (CNS).

Mechanism of Action: In mouse models of scopolamine-induced memory deficit, Kalopanaxsaponin A demonstrated significant cognitive amelioration.[9] The proposed mechanisms are twofold. First, it acts as an acetylcholinesterase (AChE) inhibitor, thereby increasing the synaptic availability of the neurotransmitter acetylcholine, which is crucial for memory and learning.[9] Second, it modulates neurotrophic pathways by increasing the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (p-CREB), both of which are vital for synaptic plasticity and neuronal survival.[9][10] It also reduces the expression of the inflammatory cytokine TNF-α in the brain, linking its anti-inflammatory and neuroprotective effects.[9]

Caption: Dual mechanism of Kalopanaxsaponin A in cognitive enhancement.

Antifungal Activity

Infectious diseases pose a continuous threat, and drug resistance necessitates the search for new antimicrobial agents. Kalopanaxsaponin A has been identified as a potent antifungal agent, particularly against the opportunistic pathogen Candida albicans.[11][12]

Mechanism of Action: Kalopanaxsaponin A exerts a fungicidal effect by inducing a cascade of cellular damage. It triggers a significant accumulation of intracellular reactive oxygen species (ROS).[13][14] This oxidative stress leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential and depleted ATP levels.[13][15] The elevated ROS and potentially the saponin itself also cause direct damage to the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[13] Furthermore, it inhibits key virulence factors of C. albicans, including its adhesion to surfaces, the morphological transition from yeast to hyphal form, and biofilm formation.[11][12]

Quantitative Data Summary: Antifungal Activity

| Organism | Parameter | Value | Reference |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 8–16 µg/mL | [11][12] |

Discussion and Future Directions

The pharmacological profile of Kalopanaxsaponin H is a compelling narrative of metabolic activation. While the parent compound is largely a bystander, its conversion by the gut microbiome unleashes the highly active Kalopanaxsaponin A, a molecule with therapeutic potential across oncology, immunology, neurology, and infectious diseases.

Key Insights for Drug Development:

-

Prodrug Strategy: Kalopanaxsaponin H can be developed as a stable oral prodrug, relying on the host's microbiome for conversion. This approach may improve the bioavailability and therapeutic window of Kalopanaxsaponin A.

-

Microbiome Modulation: The efficacy of Kalopanaxsaponin H may vary between individuals based on the composition of their gut microbiota. Future research could explore co-administration with specific probiotics to enhance and standardize its metabolic activation.

-

Multi-Target Agent: The ability of Kalopanaxsaponin A to modulate multiple pathways (e.g., NF-κB, BDNF, ROS) makes it an attractive candidate for complex diseases where a single-target approach may be insufficient.

Future Research:

-

Pharmacokinetic Studies: Detailed in vivo pharmacokinetic studies are needed to quantify the conversion rate of Kalopanaxsaponin H to Kalopanaxsaponin A and determine its distribution in various tissues.

-

Toxicology: A comprehensive safety and toxicology profile of both Kalopanaxsaponin H and Kalopanaxsaponin A is essential before clinical consideration.

-

Synergistic Combinations: Investigating the synergistic effects of Kalopanaxsaponin H/A with existing chemotherapeutics, anti-inflammatory drugs, or antifungal agents could lead to more effective combination therapies.

References

-

Joh, E. H., et al. (2012). Kalopanaxsaponins A and B Isolated From Kalopanax pictus Ameliorate Memory Deficits in Mice. Phytotherapy Research, 26(4), 546-551. [Link]

-

Park, H. J., et al. (2001). Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides. Planta Medica, 67(2), 118-121. [Link]

-

Jeong, Y. H., et al. (2013). Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways. Biomolecules & Therapeutics, 21(5), 332-337. [Link]

-

Kim, Y. K., et al. (2002). In vitro antiinflammatory activity of kalopanaxsaponin A isolated from Kalopanax pictus in murine macrophage RAW 264.7 cells. Biological & Pharmaceutical Bulletin, 25(4), 472-476. [Link]

-

Li, Y., et al. (2019). Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans. Frontiers in Microbiology, 10, 2844. [Link]

-

Choi, Y., et al. (2012). Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways. British Journal of Pharmacology, 165(6), 1833-1845. [Link]

-

ResearchGate. (n.d.). In Vitro Antiinflammatory Activity of Kalopanaxsaponin A Isolated from Kalopanax pictus in Murine Macrophage RAW 264.7 Cells. ResearchGate. [Link]

-

Jeong, Y. H., et al. (2013). Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways. PubMed. [Link]

-

ResearchGate. (n.d.). Kalopanaxsaponin A is a Basic Saponin Structure for the Anti-Tumor Activity of Hederagenin Monodesmosides. ResearchGate. [Link]

-

Li, Y., et al. (2020). Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. PLOS ONE, 15(11), e0243066. [Link]

-

Park, J. G., et al. (2014). The pharmacology and clinical properties of Kalopanax pictus. Journal of Medicinal Plants Research, 8(1), 1-8. [Link]

-

Li, Y., et al. (2020). Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. PLOS ONE. [Link]

-

Li, Y., et al. (2020). Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. PMC - NIH. [Link]

-

Kyung Hee University. (n.d.). Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice. Kyung Hee University Repository. [Link]

-

Li, Y., et al. (2019). Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans. PubMed. [Link]

-

ResearchGate. (2020). (PDF) Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Kalopanaxsaponin H | CAS:128730-82-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antiinflammatory activity of kalopanaxsaponin A isolated from Kalopanax pictus in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. khu.elsevierpure.com [khu.elsevierpure.com]

- 11. Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans | PLOS One [journals.plos.org]

- 14. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Kalopanaxsaponin H: A Comprehensive Technical Guide for Researchers

Introduction

Kalopanaxsaponin H is a naturally occurring triterpenoid saponin isolated from the bark of Kalopanax pictus. As a member of the saponin family, it is characterized by a complex glycosidic structure attached to a hydrophobic aglycone core. While much of the research has focused on its more biologically active metabolite, Kalopanaxsaponin A, Kalopanaxsaponin H itself is a significant precursor and a subject of growing interest within the scientific community. This guide provides a comprehensive overview of Kalopanaxsaponin H, detailing its chemical identifiers, physicochemical properties, and known biological significance, alongside practical methodologies for its study.

Section 1: Core Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical entity is paramount for any research endeavor. This section provides the key identifiers for Kalopanaxsaponin H.

Chemical Identifiers

The following table summarizes the primary identifiers for Kalopanaxsaponin H, ensuring accurate documentation and database retrieval.

| Identifier | Value | Source |

| CAS Number | 128730-82-5 | Chemical Abstracts Service[1] |

| PubChem CID | 11506184 | National Center for Biotechnology Information[1] |

| Synonyms | Macranthoside A, kalopanax saponin H | [1] |

| Molecular Formula | C₄₇H₇₆O₁₇ | [1] |

| Molecular Weight | 913.1 g/mol | [1] |

| InChIKey | AMXYFWUYMQOLRN-BHGPNLNISA-N | IUPAC |

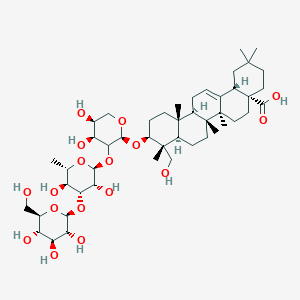

Chemical Structure

The chemical structure of Kalopanaxsaponin H is depicted below. It consists of a hederagenin aglycone linked to a branched oligosaccharide chain at the C-3 position.

Caption: 2D representation of Kalopanaxsaponin H's structure.

Section 2: Physicochemical Properties

Understanding the physicochemical properties of Kalopanaxsaponin H is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Notes |

| Physical State | Powder | [2] |

| Melting Point | 240-245 °C | [3] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. Also reported to be soluble in Chloroform, Dichloromethane, and Acetone. | [3][4] |

| Storage Temperature | -20°C | [2] |

Section 3: Biological Activity and Mechanism of Action

While Kalopanaxsaponin H itself is reported to have antidiabetic activity, it is crucial to note that it is often considered a prodrug.[4] Intestinal microflora metabolize Kalopanaxsaponin H into other saponins, including the more biologically potent Kalopanaxsaponin A.[4]

Metabolism of Kalopanaxsaponin H

In vitro studies have demonstrated that human intestinal bacteria can metabolize Kalopanaxsaponin H into Kalopanaxsaponin A, Kalopanaxsaponin I, hederagenin 3-O-alpha-L-arabinopyranoside, and hederagenin.[4] The primary metabolites are Kalopanaxsaponin I and hederagenin.[4]

Caption: General workflow for isolating Kalopanaxsaponin H.

Step-by-Step Methodology:

-

Extraction: The dried and powdered bark of Kalopanax pictus is extracted with methanol or ethanol, often under reflux. [5]2. Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with a solvent like n-butanol to enrich the saponin fraction. [6]4. Column Chromatography: The butanol fraction is subjected to column chromatography on silica gel or Sephadex LH-20 to separate the different saponins. [5]5. Preparative HPLC: Further purification to isolate Kalopanaxsaponin H is typically achieved using preparative high-performance liquid chromatography (HPLC). [7][8][9]

Analytical Methods

Accurate identification and quantification of Kalopanaxsaponin H require robust analytical techniques.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a cornerstone technique for the analysis of saponins. Due to the lack of a strong UV chromophore in many saponins, detection is often performed at low wavelengths (around 205-210 nm) or using an Evaporative Light Scattering Detector (ELSD). [10]* Typical Conditions (General for Saponins):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV at 205 nm or ELSD.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR are indispensable for the structural elucidation of complex natural products like Kalopanaxsaponin H. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of the sugar units.

Mass Spectrometry (MS)

-

Principle: Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of saponins. Electrospray ionization (ESI) is a commonly used ionization technique.

-

Fragmentation: In tandem MS (MS/MS), saponins typically fragment through the successive loss of sugar moieties, providing information about the sequence and composition of the glycan chain. [11]

Section 5: Safety and Handling

Detailed toxicological data specifically for purified Kalopanaxsaponin H is limited. However, a study on the methanol extract of Kalopanax pictus reported an LD50 value of 4,033 mg/kg in mice, suggesting a relatively low acute toxicity for the crude extract. [12][13]As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling Kalopanaxsaponin H.

Conclusion

Kalopanaxsaponin H is a key constituent of Kalopanax pictus with a significant role as a precursor to more bioactive saponins. While much of the current research has focused on its metabolites, a deeper understanding of the direct biological activities and a more comprehensive characterization of Kalopanaxsaponin H itself are warranted. The methodologies outlined in this guide provide a framework for researchers to further investigate this intriguing natural product.

References

- Park, H. J., Kwon, S. H., Lee, J. H., Lee, K. H., Miyamoto, K., & Lee, K. T. (2001). Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides. Planta medica, 67(2), 118–121.

- Yin, J., He, H., & Ye, J. (2007). Cytotoxicity of two triterpenoids from Nigella glandulifera. Molecules, 12(5), 1094-1101.

- Choi, J., Huh, K., Kim, S. H., Lee, K. T., Park, H. J., & Han, Y. N. (2001). Toxicology of Kalopanax pictus extract and hematological effect of the isolated anti-rheumatoidal kalopanaxsaponin A on the Freunds complete adjuvant reagent-treated rat. Archives of pharmacal research, 24(2), 119–125.

-

SciSpace. (n.d.). Toxicology of Kalopanax pictus extract and hematological effect of the isolated anti-rheumatoidal kalopanaxsaponin A on the Freunds complete adjuvant reagent-treated rat. (2001) | Jongwon Choi | 15 Citations. Retrieved from [Link]

- Li, D. W., Lee, E. B., Kang, S. S., Hyun, J. E., & Whang, W. K. (2002). Activity-guided isolation of saponins from Kalopanax pictus with anti-inflammatory activity. Chemical & pharmaceutical bulletin, 50(7), 900–903.

- Li, Y., Shan, M., Zhu, Y., Yao, H., Li, H., Gu, B., ... & Zhu, Z. (2020). Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. PloS one, 15(11), e0243066.

- Joh, E. H., Lee, H. G., Kim, D. H., & Lee, S. K. (2012). Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice. Phytotherapy research, 26(4), 546–551.

- Kim, Y. K., Kim, R. G., Park, S. J., Ha, J. H., Choi, J. W., Park, H. J., & Lee, K. T. (2002). In vitro antiinflammatory activity of kalopanaxsaponin A isolated from Kalopanax pictus in murine macrophage RAW 264.7 cells. Biological & pharmaceutical bulletin, 25(4), 472–476.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Li, Y., Shan, M., Zhu, Y., Yao, H., Li, H., Gu, B., ... & Zhu, Z. (2019). Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans. Frontiers in microbiology, 10, 2844.

- Li, Y., Shan, M., Zhu, Y., Yao, H., Li, H., Gu, B., ... & Zhu, Z. (2020). Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. PloS one, 15(11), e0243066.

- Kim, D. W., Bang, K. H., Rhee, Y. H., Lee, K. T., & Park, H. J. (1998). Growth inhibitory activities of kalopanaxsaponins A and I against human pathogenic fungi. Archives of pharmacal research, 21(6), 688–691.

- Podolak, I., Galanty, A., & Sobolewska, D. (2010). Saponins as cytotoxic agents: a review. Phytochemistry reviews, 9(3), 425–474.

-

National Center for Biotechnology Information. (n.d.). Kalopanaxsaponin H. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Kalopanax saponin F. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectral scan of leaf saponin fraction. Retrieved from [Link]

- Cass, Q. B., & Degani, A. L. G. (2001). Complete ¹H and ¹³C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Journal of the Brazilian Chemical Society, 12, 670-677.

- Little, J. L., Williams, K. L., & Bergman, M. E. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(5), 412.

-

Agilent. (n.d.). Strategy for Preparative LC Purification. Retrieved from [Link]

- Wang, Z., Wang, S., Li, Y., & Chen, B. (2011). Preparative isolation and purification of five flavonoids from Pogostemon cablin Benth by high-speed countercurrent chromatography and preparative high-performance liquid chromatography. Iranian journal of pharmaceutical research : IJPR, 10(1), 75–83.

- Adam, S. E. I. (2000). Effect of saponin on mortality and histopathological changes in mice. Eastern Mediterranean health journal, 6(2-3), 548–553.

- Teles, Y. C. F., de Souza, J. S. N., & David, J. M. (2015). Chemical Constituents of Lecythispisonis (Lecythidaceae)--A New Saponin and Complete 1H and 13C Chemical Shift Assignments.

- Neue, U. D., & Gritti, F. (2014). Practical Aspects of Preparative HPLC in Pharmaceutical Development and Production. LCGC North America, 32(8), 556-563.

-

Purdue University. (n.d.). ANALYSIS OF PLANT PIGMENTS USING PAPER CHROMATOGRAPHY. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

- Musharraf, S. G., Ali, A., Khan, M., Yousuf, M., & Rahman, A. U. (2012). Analysis and development of structure-fragmentation relationships in withanolides using an electrospray ionization quadropole time-of-flight tandem mass spectrometry hybrid instrument. Rapid Communications in Mass Spectrometry, 26(15), 1735-1746.

Sources

- 1. Kalopanaxsaponin H | C47H76O17 | CID 11506184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. mdpi.com [mdpi.com]

- 6. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. teledynelabs.com [teledynelabs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Toxicology of Kalopanax pictus extract and hematological effect of the isolated anti-rheumatoidal kalopanaxsaponin A on the Freunds complete adjuvant reagent-treated rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicology of Kalopanax pictus extract and hematological effect of the isolated anti-rheumatoidal kalopanaxsaponin A on the Freunds complete adjuvant reagent-treated rat. (2001) | Jongwon Choi | 15 Citations [scispace.com]

A Technical Guide to the Biological Targets of Kalopanaxsaponin H: A Prodrug Approach to Modulating Inflammation, Cancer, and Neurological Pathways

Abstract

Kalopanaxsaponin H, a triterpenoid saponin isolated from the stem bark of Kalopanax pictus, is emerging as a compound of significant interest in pharmacognosy and drug development. While direct biological activity of Kalopanaxsaponin H is limited, its therapeutic potential is unlocked through metabolic activation by the gut microbiota. This guide provides an in-depth technical overview of the known biological targets of Kalopanaxsaponin H, focusing on the mechanisms of its active metabolite, Kalopanaxsaponin A. We will explore the anti-inflammatory, anti-cancer, neuroprotective, and antifungal properties of this compound, detailing the signaling pathways and molecular targets involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacological landscape of Kalopanaxsaponin H and its derivatives.

Introduction: Kalopanaxsaponin H - A Prodrug Saponin

Kalopanaxsaponin H belongs to the oleanane-type triterpenoid saponin family, characterized by a complex glycosidic structure.[1] Its own pharmacological activity is considered to be minimal; however, upon oral administration, it undergoes biotransformation by intestinal microflora.[2] This metabolic process is crucial as it converts Kalopanaxsaponin H into more bioactive compounds, primarily Kalopanaxsaponin A.[2] Therefore, understanding the biological targets of Kalopanaxsaponin H necessitates a thorough investigation of the activities of its key metabolite, Kalopanaxsaponin A.

Chemical Structure and Physicochemical Properties

Kalopanaxsaponin H is a glycoside of hederagenin. Its molecular formula is C47H76O17, with a molecular weight of 913.1 g/mol .[3] The complex sugar moieties attached to the hederagenin core influence its solubility, bioavailability, and metabolic fate.

Metabolic Activation: The Critical Role of Intestinal Microbiota

The conversion of Kalopanaxsaponin H to Kalopanaxsaponin A is a critical step for its biological activity. Human intestinal bacteria metabolize Kalopanaxsaponin H to Kalopanaxsaponin A and I, among other metabolites.[2] Kalopanaxsaponin A has demonstrated the most potent activities, particularly in the context of anti-diabetic effects.[2] This prodrug-to-drug conversion highlights the importance of considering the gut microbiome in the pharmacology of saponins.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

Kalopanaxsaponin A, the active metabolite of Kalopanaxsaponin H, exhibits potent anti-inflammatory effects by modulating key signaling pathways and downregulating the production of pro-inflammatory mediators.[4][5][6]

Inhibition of the NF-κB and MAPK Signaling Pathways

A primary mechanism of the anti-inflammatory action of Kalopanaxsaponin A is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][6] In response to inflammatory stimuli like lipopolysaccharide (LPS), Kalopanaxsaponin A has been shown to inhibit the activation of IL-1 receptor-associated kinase-1 (IRAK-1).[6] This upstream inhibition prevents the subsequent activation of IκB kinase (IKK), the degradation of IκBα, and the nuclear translocation of the NF-κB p65 subunit.[6]

Furthermore, Kalopanaxsaponin A specifically targets the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway, without significantly affecting other MAP kinases like ERK and p38 in certain contexts.[4] The inhibition of both NF-κB and JNK pathways leads to a significant reduction in the expression of pro-inflammatory genes.[4][5]

Downregulation of Pro-inflammatory Mediators: iNOS and COX-2

The inhibition of NF-κB and MAPK pathways by Kalopanaxsaponin A directly translates to the reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[4] This leads to a decrease in the production of nitric oxide (NO) and prostaglandins, respectively.[4]

| Target | Cell Line | Stimulant | IC50 (µM) | Reference |

| iNOS Expression | BV2 Microglia | LPS | Not specified | [4] |

| COX-2 Expression | BV2 Microglia | LPS | Not specified | [4] |

Modulation of Cytokine Production

Kalopanaxsaponin A has been shown to potently inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, in LPS-stimulated macrophages.[6] Concurrently, it increases the expression of the anti-inflammatory cytokine IL-10.[4][6]

| Cytokine | Effect | Cell Line | Stimulant | Reference |

| TNF-α | Inhibition | BV2 Microglia | LPS | [4] |

| IL-1β | Inhibition | Peritoneal Macrophages | LPS | [6] |

| IL-6 | Inhibition | Peritoneal Macrophages | LPS | [6] |

| IL-10 | Induction | BV2 Microglia | LPS | [4] |

Experimental Protocols

This protocol outlines a general procedure for assessing NF-κB activation by monitoring the translocation of the p65 subunit from the cytoplasm to the nucleus using immunofluorescence microscopy.[7][8]

-

Cell Culture and Treatment: Seed cells (e.g., HeLa or RAW 264.7 macrophages) in a 96-well plate and allow them to adhere overnight.[8] Treat the cells with Kalopanaxsaponin A for a specified pre-incubation period, followed by stimulation with an inflammatory agent (e.g., 50 ng/ml IL-1α or LPS) for the optimal time determined by a time-course experiment.[8]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour. Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C. Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope.[8] Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the p65 subunit. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of NF-κB translocation.[7]

This protocol provides a general method for detecting the phosphorylation status of MAPK proteins like JNK.[9][10][11]

-

Sample Preparation: Treat cells with Kalopanaxsaponin A and/or a stimulant. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., phospho-JNK) overnight at 4°C.

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK protein.[10]

These protocols describe methods to assess the inhibitory effect of Kalopanaxsaponin A on iNOS and COX-2 activity or expression.[12][13][14][15]

-

iNOS Inhibition Assay (Griess Assay):

-

Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of Kalopanaxsaponin A.

-

Stimulate the cells with LPS to induce iNOS expression.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent. A decrease in nitrite concentration indicates inhibition of iNOS activity or expression.[13]

-

-

COX-2 Inhibition Assay (Fluorometric or ELISA-based):

-

Use a commercial COX-2 inhibitor screening kit.

-

Incubate recombinant COX-2 enzyme with Kalopanaxsaponin A at various concentrations.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Measure the product of the reaction (e.g., prostaglandin H2 or its downstream products) using a fluorometric probe or an ELISA-based method.[16] The IC50 value can be calculated from the dose-response curve.

-

The Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological samples.[17][18][19][20][21]

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α) and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

-

Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of a known concentration of the recombinant cytokine (standard curve) to the wells and incubate.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. After incubation and washing, add streptavidin-HRP.

-

Substrate Addition and Measurement: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution. Measure the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

Anti-cancer Activity: Mechanisms of Cytotoxicity and Anti-invasion

Kalopanaxsaponin A has demonstrated significant anti-cancer properties, including the induction of apoptosis and the inhibition of cancer cell invasion and metastasis.[22][23][24][25][26]

Induction of Apoptosis

Kalopanaxsaponin A has been shown to induce apoptosis in various cancer cell lines. The proposed mechanism involves the mitochondrial pathway, characterized by an increase in intracellular reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and altered expression of Bcl-2 family proteins (increased Bax, decreased Bcl-2).[23] This leads to the activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[23]

Inhibition of Cancer Cell Invasion and Metastasis

A key aspect of the anti-cancer activity of Kalopanaxsaponin A is its ability to inhibit cell invasion, a critical step in metastasis. This is primarily achieved by targeting the expression and activity of Matrix Metalloproteinase-9 (MMP-9).[24][25][26] Kalopanaxsaponin A has been found to suppress the phorbol 12-myristate 13-acetate (PMA)-induced expression and secretion of MMP-9 in breast and oral cancer cells.[24][26]

The underlying mechanism involves the inhibition of signaling pathways that regulate MMP-9 expression, including the PI3K/Akt and PKCδ pathways.[24] Kalopanaxsaponin A also reduces the stability of MMP-9 mRNA and inhibits its secretion.[25][26]

Quantitative Data on Anti-Cancer Activity

Kalopanaxsaponin A has shown cytotoxicity against several cancer cell lines.

| Cell Line | Cancer Type | Activity | Reference |

| Various tumor cells | - | Significant cytotoxicity | [22] |

| Colon 26 | Colon Carcinoma | Increased life span in mice | [22] |

| 3LL Lewis | Lung Carcinoma | Increased life span in mice | [22] |

| MCF-7 | Breast Cancer | Inhibition of PMA-induced invasion | [24] |

| YD-10B | Oral Squamous Cell Carcinoma | Inhibition of PMA-induced invasion | [25][26] |

Experimental Protocols

-

MTT Assay (Cell Viability):

-

Seed cancer cells in a 96-well plate and treat with various concentrations of Kalopanaxsaponin A.

-

After the treatment period, add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength. A decrease in absorbance indicates reduced cell viability.

-

-

Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

-

Treat cells with Kalopanaxsaponin A.

-

Harvest the cells and resuspend them in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Sample Preparation: Collect the conditioned media from cancer cells treated with Kalopanaxsaponin A and/or a stimulant.

-

Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.

-

Enzyme Renaturation and Development: Wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature. Incubate the gel in a developing buffer at 37°C to allow the MMPs to digest the gelatin.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis: Clear bands on the gel indicate areas of gelatin degradation by MMPs. The intensity of the bands corresponds to the activity of the enzymes.

Neuroprotective Effects: Enhancing Neuronal Health

Kalopanaxsaponins, including A and B, have demonstrated neuroprotective properties, suggesting a therapeutic potential for cognitive disorders.[27][28]

Modulation of Neurotrophic Factors and Signaling

Kalopanaxsaponins A and B have been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and phosphorylated cAMP response element-binding protein (p-CREB) in the brain.[27] The BDNF-CREB pathway is crucial for neuronal survival, synaptic plasticity, and memory formation.[29]

Inhibition of Acetylcholinesterase

Kalopanaxsaponins A and B have also been identified as acetylcholinesterase inhibitors.[27][28] By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can enhance cholinergic neurotransmission, which is beneficial for memory and cognitive function.[27]

Experimental Protocols

This protocol is similar to the one described in section 2.4.2, but uses primary antibodies specific for BDNF and p-CREB to analyze their expression levels in brain tissue homogenates or neuronal cell lysates.

-

Sample Preparation: Prepare brain tissue homogenates or cell lysates.

-

Assay Reaction: Use a commercial acetylcholinesterase assay kit. Incubate the sample with the substrate acetylthiocholine. Acetylcholinesterase will hydrolyze the substrate to thiocholine.

-

Detection: Thiocholine reacts with DTNB (Ellman's reagent) to produce a colored product.

-

Measurement: Measure the absorbance of the colored product over time. The rate of color change is proportional to the acetylcholinesterase activity. The inhibitory effect of Kalopanaxsaponin A can be determined by comparing the activity in its presence and absence.

Antifungal Activity: Targeting Candida albicans

Kalopanaxsaponin A has shown significant antifungal activity, particularly against the pathogenic yeast Candida albicans.[30][31][32][33][34]

Mechanism of Action

The antifungal mechanism of Kalopanaxsaponin A against C. albicans is multifaceted. It induces the accumulation of intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[30] Additionally, it disrupts the integrity of the fungal cell membrane, causing leakage of intracellular components.[30][33] Kalopanaxsaponin A also inhibits the morphological transition of C. albicans from yeast to hyphal form, a key virulence factor, and reduces biofilm formation.[31][32] This is partly achieved by promoting the secretion of farnesol and decreasing intracellular cAMP levels.[31][32]

Quantitative Data on Antifungal Activity

| Organism | Activity | MIC (µg/mL) | Reference |

| Candida albicans | Antifungal | 8-16 | [31][32] |

| Cryptococcus neoformans | Antifungal | 25 | [34] |

Experimental Protocols

-

Preparation: Prepare a serial dilution of Kalopanaxsaponin A in a suitable broth medium in a 96-well plate.

-

Inoculation: Add a standardized suspension of C. albicans to each well.

-

Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

-

Cell Treatment: Treat C. albicans cells with Kalopanaxsaponin A.

-

Staining: Incubate the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measurement: Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion and Future Directions

Kalopanaxsaponin H, through its active metabolite Kalopanaxsaponin A, presents a compelling profile of a multi-target therapeutic agent. Its ability to modulate key signaling pathways in inflammation, cancer, and neuroprotection, as well as its potent antifungal activity, underscores its significant pharmacological potential. The prodrug nature of Kalopanaxsaponin H, reliant on the gut microbiota for activation, opens up new avenues for research into personalized medicine and the interplay between natural products and the microbiome.

Future research should focus on several key areas:

-

A more detailed investigation into the specific enzymes and bacterial species responsible for the metabolism of Kalopanaxsaponin H.

-

In vivo studies to validate the therapeutic efficacy of Kalopanaxsaponin H in animal models of inflammatory diseases, cancer, and neurodegenerative disorders.

-

Further elucidation of the molecular targets of Kalopanaxsaponin A, including potential protein binding partners and enzymatic inhibition kinetics.

-

Pharmacokinetic and pharmacodynamic studies of Kalopanaxsaponin H and its metabolites to optimize dosing and delivery strategies.

By continuing to unravel the complexities of Kalopanaxsaponin H and its bioactive derivatives, the scientific community can pave the way for the development of novel and effective therapies derived from this promising natural product.

References

-

Joh, E. H., et al. (2012). Kalopanaxsaponins A and B Isolated From Kalopanax pictus Ameliorate Memory Deficits in Mice. Phytotherapy Research, 26(4), 546-551. [Link]

-

Jeong, Y. H., et al. (2013). Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways. Biomolecules & Therapeutics, 21(5), 332-337. [Link]

-

Li, Y., et al. (2020). Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. PLoS One, 15(11), e0243066. [Link]

-

Jeong, Y. H., et al. (2013). Kalopanaxsaponin A exerts anti-inflammatory effects in lipopolysaccharide-stimulated microglia via inhibition of JNK and NF-κB/AP-1 pathways. Biomolecules & Therapeutics, 21(5), 332-337. [Link]

-

Kim, J. Y., et al. (2011). Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways. British Journal of Pharmacology, 164(2b), 831-844. [Link]

-

Jeong, Y. H., et al. (2013). Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways. Biomolecules & Therapeutics, 21(5), 332-337. [Link]

-

Li, Y., et al. (2019). Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans. Frontiers in Microbiology, 10, 2844. [Link]

-

Jeong, Y. H., et al. (2013). Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways. Biomolecules & Therapeutics, 21(5), 332-337. [Link]

-

Hutchinson, A., et al. (2000). Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR. Journal of Immunological Methods, 243(1-2), 115-124. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). [Link]

-

Li, Y., et al. (2019). Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans. Frontiers in Microbiology, 10, 2844. [Link]

-

Kim, D. H., et al. (2002). Metabolism of kalopanaxsaponin K by human intestinal bacteria and antirheumatoid arthritis activity of their metabolites. Biological & Pharmaceutical Bulletin, 25(1), 68-71. [Link]

-

Liyange, R., & Liyanage, C. (2016). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 1383, 1-10. [Link]

-

ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

-

Park, H. J., et al. (2001). Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides. Planta Medica, 67(2), 118-121. [Link]

-

Monastery, M. R., & Gilmore, T. D. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 213-227. [Link]

-

Li, Y., et al. (2020). (PDF) Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans. ResearchGate. [Link]

-

Joh, E. H., et al. (2012). Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice. Kyung Hee University. [Link]

-

Kim, D. H., et al. (1998). Metabolism of kalopanaxsaponin B and H by human intestinal bacteria and antidiabetic activity of their metabolites. Biological & Pharmaceutical Bulletin, 21(4), 360-365. [Link]

-

ResearchGate. (n.d.). Kalopanaxsaponin A is a Basic Saponin Structure for the Anti-Tumor Activity of Hederagenin Monodesmosides. [Link]

-

Kim, H. R., et al. (2011). Kalopanaxsaponin A inhibits PMA-induced invasion by reducing matrix metalloproteinase-9 via PI3K/Akt- and PKCδ-mediated signaling in MCF-7 human breast cancer cells. Carcinogenesis, 32(6), 836-844. [Link]

-

Kim, H. R., et al. (2012). Kalopanaxsaponin A Inhibits the Invasion of Human Oral Squamous Cell Carcinoma by Reducing Metalloproteinase-9 mRNA Stability and Protein Trafficking. ResearchGate. [Link]

-

Lee, K. H., et al. (1999). Growth inhibitory activities of kalopanaxsaponins A and I against human pathogenic fungi. Archives of Pharmacal Research, 22(5), 554-556. [Link]

-

Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2. [Link]

-

An, W. F., & Tolliday, N. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies, 10(5), 409-422. [Link]

-

Biocompare. (n.d.). Using ELISA to Detect Cytokines and Chemokines. [Link]

-

Kim, H. R., et al. (2012). Kalopanaxsaponin A inhibits the invasion of human oral squamous cell carcinoma by reducing metalloproteinase-9 mRNA stability and protein trafficking. Biological & Pharmaceutical Bulletin, 35(3), 289-300. [Link]

-

Sanquin. (2022). Cytokine analysis - ELISA / CBA. [Link]

-

Ghosh, E., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-28. [Link]

-

Lichius, J. J., & Trail, F. (2012). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 835, 343-353. [Link]

-

ResearchGate. (n.d.). (PDF) The detection of MAPK signaling. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11506184, Kalopanaxsaponin H. [Link]

-

Kim, J., et al. (2022). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 27(15), 4786. [Link]

-

Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]

-

Kim, J. Y., et al. (2011). Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways. British Journal of Pharmacology, 164(2b), 831-844. [Link]

-

Clavel, T., et al. (2013). Bacterial species involved in the conversion of dietary flavonoids in the human gut. Gut Microbes, 4(4), 292-299. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 101629715, Kalopanax saponin F. [Link]

-

Kim, J. Y., et al. (2011). Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways. British Journal of Pharmacology, 164(2b), 831-844. [Link]

-

ResearchGate. (n.d.). Structures and relative recoveries of 6 (kalopanax–saponin F isomer 2,.... [Link]

-

Al-Amin, M. M., et al. (2025). Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway. Neurochemical Research. [Link]

Sources

- 1. Metabolism of kalopanaxsaponin K by human intestinal bacteria and antirheumatoid arthritis activity of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of kalopanaxsaponin B and H by human intestinal bacteria and antidiabetic activity of their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kalopanaxsaponin H | C47H76O17 | CID 11506184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kalopanaxsaponin A Exerts Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated Microglia via Inhibition of JNK and NF-κB/AP-1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Comparison of cytokine measurements using ELISA, ELISPOT and semi-quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rndsystems.com [rndsystems.com]

- 20. biocompare.com [biocompare.com]

- 21. Cytokine analysis - ELISA / CBA [sanquin.org]

- 22. Kalopanaxsaponin A is a basic saponin structure for the anti-tumor activity of hederagenin monodesmosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. Kalopanaxsaponin A inhibits the invasion of human oral squamous cell carcinoma by reducing metalloproteinase-9 mRNA stability and protein trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Kalopanaxsaponins A and B isolated from Kalopanax pictus ameliorate memory deficits in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. khu.elsevierpure.com [khu.elsevierpure.com]

- 29. Enhancing Neuroprotection Through Exercise: The Synergistic Effects of Bioactive Plant Compounds Via the CREB-BDNF Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Kalopanaxsaponin A induces reactive oxygen species mediated mitochondrial dysfunction and cell membrane destruction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Anticandidal Activity of Kalopanaxsaponin A: Effect on Proliferation, Cell Morphology, and Key Virulence Attributes of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Growth inhibitory activities of kalopanaxsaponins A and I against human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Investigating the Anticancer Mechanism of Kalopanaxsaponin H

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Cancer with Saponins from Kalopanax pictus

The genus Kalopanax has been a cornerstone of traditional medicine in East Asia for centuries.[1] Modern phytochemical investigation has identified triterpenoid saponins as key bioactive constituents responsible for a range of pharmacological effects, including anti-inflammatory, anti-diabetic, and anticancer properties.[1][2][3] Among these, saponins derived from the aglycone hederagenin, such as Kalopanaxsaponin A, have demonstrated significant cytotoxic and anti-tumor activities in preclinical models.[4][5]

This guide focuses on Kalopanaxsaponin H , a hederagenin glycoside also isolated from Kalopanax pictus.[6][7] While direct, in-depth research on the anticancer mechanisms of Kalopanaxsaponin H is emerging, extensive studies on its close structural analogue, Kalopanaxsaponin A (KPS-A) , provide a robust and scientifically sound framework for investigation. Structure-activity relationship studies suggest that the glycosidic moieties attached to the hederagenin core are critical for cytotoxicity.[4] This document, therefore, outlines the probable mechanisms of action of Kalopanaxsaponin H by leveraging the well-documented pathways affected by KPS-A and provides detailed protocols for researchers to validate these hypotheses.

We will explore three interconnected pillars of its anticancer activity:

-

Induction of Programmed Cell Death (Apoptosis)

-

Inhibition of Uncontrolled Cell Proliferation via Cell Cycle Arrest

-

Suppression of Pro-Survival and Metastatic Signaling Pathways (PI3K/Akt and MAPK/ERK)

Section 1: Elucidating the Pro-Apoptotic Effects of Kalopanaxsaponin H

Mechanistic Insight